molecular formula C20H13F5N2O2 B2956712 N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-31-5

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2956712
CAS No.: 899754-31-5
M. Wt: 408.328
InChI Key: DBNPQIGRWFBFGW-UHFFFAOYSA-N
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Description

Product Overview N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a high-purity, synthetic small molecule offered for research purposes. This compound is part of a class of dihydropyridinone-based structures being investigated for their potential in biochemical research. Research Applications and Value This compound is structurally analogous to molecules known to interact with key cellular signaling pathways . Its core structure features a dihydropyridinone scaffold linked to a fluorinated anilide, a design motif present in investigational agents targeting receptor tyrosine kinases such as the Hepatocyte Growth Factor Receptor (MET) . As such, it serves as a valuable chemical tool for researchers studying enzyme inhibition, cell proliferation, and signal transduction mechanisms in a laboratory setting. The inclusion of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and binding affinity. Usage and Handling For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory environment. The specific mechanism of action, pharmacological profile, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound are area of ongoing research and should be established by the qualified researcher.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-16-6-2-1-4-12(16)11-27-9-3-5-14(19(27)29)18(28)26-13-7-8-17(22)15(10-13)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNPQIGRWFBFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity against various cell lines.

  • Molecular Formula : C20H13F5N2O3
  • Molecular Weight : 424.3 g/mol
  • CAS Number : 868679-15-6

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of fluorinated groups has been linked to increased activity against bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Antimicrobial Evaluation

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BMRSA5 µg/mL
This compound MRSA7 µg/mL

The data indicates that this compound exhibits significant antimicrobial activity, comparable to other fluorinated derivatives .

Anti-inflammatory Potential

The anti-inflammatory effects of the compound were assessed through various assays measuring the inhibition of pro-inflammatory cytokines and transcription factors such as NF-kB. The presence of electron-withdrawing groups such as trifluoromethyl has been shown to enhance anti-inflammatory activity.

In Vitro Cell Viability and Anti-inflammatory Assays

CompoundIC50 (µM)Effect on NF-kB Activity (%)
Compound C6.5-9%
This compound 8.0-10%

The compound demonstrated a moderate reduction in NF-kB activity, suggesting a potential role in modulating inflammatory responses .

Cytotoxicity Studies

Cytotoxicity was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate that the compound exhibits selective cytotoxicity.

Cytotoxicity Results

Cell LineIC50 (µM)
MCF-715.0
Hek29325.0

These findings suggest that this compound may have potential as an anticancer agent with selective toxicity towards cancerous cells .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the fluorinated moieties enhance binding affinity to specific molecular targets involved in inflammatory pathways and bacterial resistance mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural differences and hypothesizes their effects based on chemical principles:

Compound Name Key Substituents Hypothesized Impact References
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-fluoro-3-(trifluoromethyl)phenyl; 2-fluorobenzyl Enhanced lipophilicity and target affinity due to fluorine/CF₃ groups.
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-acetylphenyl; 2-chloro-6-fluorobenzyl Chlorine increases steric bulk; acetyl may reduce metabolic stability.
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 2,4-dimethoxyphenyl; 3-(trifluoromethyl)benzyl Methoxy groups improve solubility but may decrease membrane permeability.
N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide N-methyl; 4-(trifluoromethyl)benzyl Methyl on amide nitrogen may reduce hydrogen-bonding capacity.
N-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 4-methoxyphenyl; 3-(trifluoromethyl)benzyl Methoxy increases electron density, potentially altering binding kinetics.

Key Observations:

Fluorine and Trifluoromethyl Effects : The main compound’s 4-fluoro-3-(trifluoromethyl)phenyl group offers a balance of lipophilicity and electronic effects, likely improving target engagement compared to analogs with chlorine () or methoxy groups ().

Benzyl Substitution : The 2-fluorobenzyl group in the main compound may provide steric and electronic advantages over 3-(trifluoromethyl)benzyl () or 4-(trifluoromethyl)benzyl () variants.

Amide Nitrogen Modifications : Substituting the amide nitrogen with methyl () versus aryl groups () could alter solubility and metabolic pathways.

Limitations of Available Data

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Condensation reactions between substituted pyridine precursors and fluorinated benzyl halides.
  • Carboxamide coupling using activating agents like HATU or EDCI, as described in analogous procedures for dihydropyridine derivatives (e.g., reaction of intermediates with aryl amines and chloroformates) .
  • Cyclization steps under basic conditions to form the 1,2-dihydropyridine core. For example, EP 4 374 877 A2 outlines similar methodologies using piperidine-2-carboxylic acid derivatives and fluorinated aldehydes .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR spectroscopy for structural confirmation, particularly to verify fluorinated substituents and dihydropyridine ring conformation. provides detailed NMR data (e.g., δ 7.55–7.45 ppm for aromatic protons and δ 4.87 ppm for benzyl CH2 groups) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns of fluorine/chlorine atoms.
  • HPLC purity analysis (≥98% by area normalization) to assess synthetic yield and impurities .

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?

Answer:
Discrepancies in splitting patterns or unexpected peaks (e.g., δ 7.02–6.60 ppm for CHF2 in ) can be addressed via:

  • Decoupling experiments to identify coupled protons.
  • Variable-temperature NMR to assess dynamic effects like rotational barriers.
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .

Advanced: What strategies optimize yield in the final carboxamide coupling step?

Answer:
Yield optimization involves:

  • Catalyst selection : HATU or DCC improve coupling efficiency for sterically hindered amines.
  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity, as seen in for analogous carboxamide syntheses .
  • Temperature control : Maintaining 0–5°C during active ester formation minimizes side reactions.

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR strategies include:

  • Substituent variation : Modifying fluorobenzyl or trifluoromethylphenyl groups to assess steric/electronic effects. highlights the role of trifluoromethyl groups in metabolic stability .
  • Bioisosteric replacement : Swapping the dihydropyridine core with pyrimidine or thiazolidinone rings (e.g., as in ) to probe scaffold flexibility .
  • In vitro assays : Testing modified analogs against target enzymes or receptors to quantify IC50 shifts.

Advanced: What in vitro models are suitable for assessing this compound's pharmacokinetics?

Answer:
Key models include:

  • Hepatic microsomal stability assays to measure metabolic clearance.
  • Caco-2 cell monolayers for permeability and efflux ratio determination.
  • Plasma protein binding studies (e.g., equilibrium dialysis) to estimate free drug fractions. emphasizes trifluoromethyl groups' impact on lipophilicity and stability .

Advanced: How to address low solubility in aqueous buffers during formulation?

Answer:
Strategies include:

  • Co-solvent systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility.
  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt.
  • Nanoformulation : Lipid-based nanoparticles or micelles for improved bioavailability. ’s use of DMF as a reaction solvent suggests compatibility with polar additives .

Advanced: What computational methods predict binding affinity to target proteins?

Answer:

  • Molecular docking (AutoDock Vina, Glide) to screen poses in active sites.
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes.
  • Free-energy perturbation (FEP) to quantify ΔΔG values for substituent modifications. ’s SAR insights align with computational predictions for trifluoromethyl interactions .

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